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Cat. No.: B15623227 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Executive Summary
The designation "Compound 14b" has been assigned to at least three distinct chemical entities

that function as tubulin inhibitors, a class of molecules critical in cancer research and drug

development. These compounds disrupt microtubule dynamics, essential for cell division and

other vital cellular processes, leading to cell cycle arrest and apoptosis. This guide provides a

detailed technical overview of three prominent "Compound 14b" variants, summarizing their

quantitative data, experimental protocols, and mechanisms of action to aid researchers in their

scientific endeavors. The variants covered include an N-benzoylated phenothiazine, a chiral β-

lactam bridged combretastatin A-4 analogue, and a hydroxamic acid-based microtubule-

destabilizing agent.

N-Benzoylated Phenothiazine Compound 14b
(Tubulin Inhibitor 6)
This compound, identified as (2-chloro-10H-phenothiazin-10-yl)(4-methoxyphenyl)methanone,

is a potent inhibitor of tubulin polymerization.[1]
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Parameter Value Cell Line/System Reference

Tubulin

Polymerization IC50
0.87 µM In vitro assay [1]

Cell Growth Inhibition

IC50
840 nM K562 [1]

Mechanism of Action
Compound 14b, the N-benzoylated phenothiazine, exerts its anticancer effects by directly

interfering with microtubule dynamics. By inhibiting the polymerization of tubulin dimers into

microtubules, it disrupts the formation of the mitotic spindle, a crucial apparatus for

chromosome segregation during cell division.[2] This disruption leads to an arrest of the cell

cycle in the G2/M phase, ultimately triggering apoptosis.[2]
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Chiral β-Lactam Bridged Combretastatin A-4
Analogue 14b
This compound is a potent, asymmetrically synthesized analogue of Combretastatin A-4 (CA-

4), a well-known natural tubulin inhibitor. It features a β-lactam bridge and demonstrates high

cytotoxicity against various cancer cell lines.[3]

Quantitative Data
Cell Line IC50 (µM) Reference

A2780 (Ovarian) 0.001 - 0.021 [3]

HeLa (Cervical) 0.001 - 0.021 [3]

SKOV-3 (Ovarian) 0.001 - 0.021 [3]

MDA-MB-231 (Breast) 0.001 - 0.021 [3]

Mechanism of Action
This analogue of CA-4 binds to the colchicine-binding site on β-tubulin, thereby inhibiting

tubulin polymerization.[3] This action disrupts the formation and function of the mitotic spindle,

leading to a halt in the cell cycle at the G2/M phase.[3] Consequently, the cell undergoes

apoptosis. Further studies have indicated that this compound also possesses anti-angiogenic

properties.[3]
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Hydroxamic Acid-Based Microtubule-Destabilizing
Agent SKLB-14b
SKLB-14b is a novel, orally available microtubule-destabilizing agent that incorporates a

hydroxamic acid moiety. It shows potent antitumor activity, including against multidrug-resistant

cancer cells.[4][5]

Quantitative Data
Note: Specific IC50 values for a wide spectrum of cell lines are described as being in the "low

nanomolar" range in the source literature. For precise values, consulting the full-text article is

recommended.

Parameter Observation Cell Line/System Reference

Antiproliferative

Activity

Low nanomolar IC50

values

Wide spectrum of

human cancer cell

lines (sensitive and

multidrug-resistant)

[4][5]

In Vivo Efficacy
70.6% tumor growth

inhibition (50 mg/kg)

Osimertinib resistant

NSCLC PDX model
[4][5]

Mechanism of Action
SKLB-14b binds to the colchicine site of tubulin, leading to the inhibition of tubulin

polymerization and destabilization of microtubules.[4][5] This disruption of the microtubule

network results in cell cycle arrest and the induction of apoptosis.[4][5] Additionally, SKLB-14b

exhibits vascular disrupting activities, further contributing to its potent anti-tumor effects.[4][5]
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Mechanism of Hydroxamic Acid-Based Agent SKLB-14b

Hydroxamic Acid-Based
Agent SKLB-14b

Tubulin
(Colchicine Site)

 Binds to

Tubulin Polymerization

 Inhibits

Vascular Disruption

 Induces

Microtubule
Destabilization

 Inhibition leads to

Cell Cycle Arrest

Apoptosis

Click to download full resolution via product page

Mechanism of Hydroxamic Acid-Based Agent SKLB-14b

Experimental Protocols
Detailed experimental protocols are crucial for the replication and extension of research

findings. Below are generalized methodologies for the key experiments cited in the evaluation

of these compounds.

Tubulin Polymerization Assay (Turbidimetric)
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This assay measures the effect of a compound on the in vitro polymerization of purified tubulin.

Reagents and Materials: Purified tubulin (>99%), GTP solution, polymerization buffer (e.g.,

80 mM PIPES, 2 mM MgCl₂, 0.5 mM EGTA, pH 6.9), test compound dissolved in DMSO, and

a temperature-controlled microplate reader.

Procedure:

A reaction mixture containing tubulin, GTP, and polymerization buffer is prepared and kept

on ice.

The test compound at various concentrations is added to the wells of a 96-well plate.

The tubulin reaction mixture is added to the wells.

The plate is immediately placed in the microplate reader pre-warmed to 37°C.

The absorbance at 340 nm is measured every minute for a defined period (e.g., 60

minutes).

The increase in absorbance, which corresponds to the extent of tubulin polymerization, is

plotted against time. The IC50 value is calculated from the concentration-response curve.
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Workflow for Tubulin Polymerization Assay

Cell Viability Assay (MTT or similar)
This assay determines the concentration of a compound that inhibits cell growth by 50% (IC50).

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 13 Tech Support

https://www.benchchem.com/product/b15623227?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15623227?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Reagents and Materials: Cancer cell lines, appropriate cell culture medium, fetal bovine

serum (FBS), penicillin/streptomycin, 96-well plates, test compound, MTT reagent (3-(4,5-

dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), and a microplate reader.

Procedure:

Cells are seeded in 96-well plates and allowed to adhere overnight.

The medium is replaced with fresh medium containing serial dilutions of the test

compound.

Cells are incubated for a specified period (e.g., 48 or 72 hours).

MTT reagent is added to each well, and the plate is incubated for a further 2-4 hours to

allow the formation of formazan crystals.

The medium is removed, and DMSO is added to dissolve the formazan crystals.

The absorbance is measured at a specific wavelength (e.g., 570 nm).

The percentage of cell viability is calculated relative to untreated control cells, and the

IC50 is determined.

Cell Cycle Analysis (Flow Cytometry)
This technique is used to determine the distribution of cells in the different phases of the cell

cycle (G0/G1, S, and G2/M).

Reagents and Materials: Cancer cell lines, cell culture reagents, test compound, phosphate-

buffered saline (PBS), ethanol (for fixation), RNase A, and a DNA staining dye (e.g.,

propidium iodide).

Procedure:

Cells are treated with the test compound for a specific duration (e.g., 24 hours).

Both floating and adherent cells are collected, washed with PBS, and fixed in ice-cold 70%

ethanol.
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Fixed cells are washed with PBS and then incubated with RNase A and propidium iodide.

The DNA content of the cells is analyzed by flow cytometry.

The percentages of cells in the G0/G1, S, and G2/M phases are quantified using

appropriate software.

Apoptosis Assay (Annexin V/PI Staining)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Reagents and Materials: Cancer cell lines, cell culture reagents, test compound, Annexin V-

FITC, propidium iodide (PI), and a binding buffer.

Procedure:

Cells are treated with the test compound for a defined period.

Cells are harvested, washed, and resuspended in the binding buffer.

Annexin V-FITC and PI are added to the cell suspension.

After a short incubation in the dark, the cells are analyzed by flow cytometry.

The different cell populations (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late

apoptotic/necrotic: Annexin V+/PI+) are quantified.

Conclusion
The term "Compound 14b" encompasses a diverse group of potent tubulin inhibitors with

significant potential in cancer therapy. While they share a common molecular target, their

distinct chemical scaffolds offer different pharmacological profiles and opportunities for further

development. This guide provides a foundational understanding of three such compounds,

highlighting the importance of precise chemical identification in scientific communication. The

provided data and protocols serve as a valuable resource for researchers working to advance

the field of cancer therapeutics through the exploration of novel microtubule-targeting agents.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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